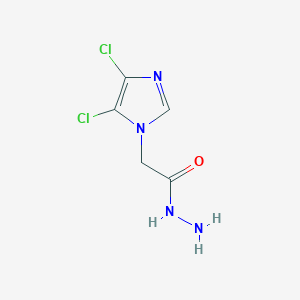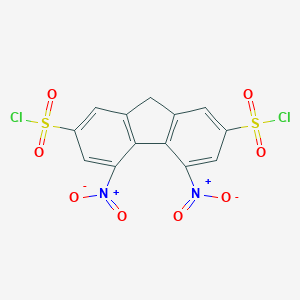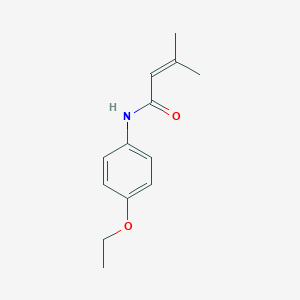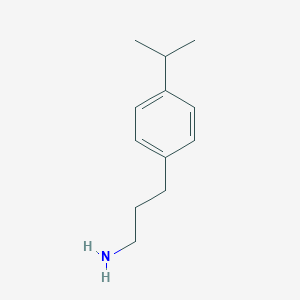
4-Hydroxypyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol . It is related to Torasemide, a pyridine-3-sulfonylurea derivative, which is a high-efficiency loop diuretic .
Synthesis Analysis
The synthesis of 4-Hydroxypyridine-3-sulfonamide and its related substances has been studied extensively. For instance, a study on the synthesis of related substances of Torasemide, including 4-Hydroxypyridine-3-sulfonamide, was conducted by Jiong Chen et al . They synthesized these related substances via simple procedures and characterized them by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 4-Hydroxypyridine-3-sulfonamide can be analyzed using various techniques such as NMR and mass spectrometry . The Frontier Molecular Orbital (FMO) analysis can provide information on electronic transitions within molecules .Physical And Chemical Properties Analysis
4-Hydroxypyridine-3-sulfonamide is a solid at 20 degrees Celsius . It appears as a white to light yellow to green powder or crystal .Mecanismo De Acción
While the specific mechanism of action for 4-Hydroxypyridine-3-sulfonamide is not mentioned in the search results, sulfonamides, in general, exhibit a range of pharmacological activities. They act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle, inhibiting the multiplication of bacteria .
Safety and Hazards
4-Hydroxypyridine-3-sulfonamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
While specific future directions for 4-Hydroxypyridine-3-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of related substances, continues to evolve. Research on the synthesis of related substances is of great importance . The development of new pyrimidines as anti-inflammatory agents is one of the possible research directions .
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLOTUNDWHGJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)






![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)